4-Chlorocinnamic acid tert-butyl ester
CAS No.: 125950-99-4
Cat. No.: VC7251281
Molecular Formula: C13H15ClO2
Molecular Weight: 238.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125950-99-4 |
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Molecular Formula | C13H15ClO2 |
Molecular Weight | 238.71 |
IUPAC Name | tert-butyl (E)-3-(4-chlorophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
Standard InChI Key | BMIKRPUHJWEHQJ-RMKNXTFCSA-N |
SMILES | CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chlorocinnamic acid tert-butyl ester belongs to the class of cinnamic acid esters, featuring a tert-butyl ester group at the carboxyl position and a chlorine substituent at the para position of the phenyl ring. Its IUPAC name is tert-butyl (E)-3-(4-chlorophenyl)prop-2-enoate, with the molecular formula C₁₃H₁₅ClO₂ and a molecular weight of 238.71 g/mol . The (E)-configuration of the double bond between the α- and β-carbons of the cinnamate backbone is critical for its reactivity and biological activity .
Spectroscopic Identification
Key spectroscopic data for this compound include:
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¹H NMR: Signals at δ 7.4–7.3 ppm (aromatic protons), δ 6.4 ppm (trans-vinyl proton, J = 16 Hz), and δ 1.4 ppm (tert-butyl methyl groups).
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IR: Absorption bands at 1715 cm⁻¹ (ester C=O stretch), 1640 cm⁻¹ (C=C stretch), and 750 cm⁻¹ (C-Cl vibration).
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Mass Spectrometry: A molecular ion peak at m/z 238.71, with fragmentation patterns corresponding to the loss of the tert-butyl group (m/z 182.6) and chlorine (m/z 147.1) .
Synthesis and Reaction Mechanisms
The synthesis of 4-chlorocinnamic acid tert-butyl ester typically involves esterification of 4-chlorocinnamic acid with tert-butanol or its derivatives. Common methodologies include:
Fischer Esterification
Reacting 4-chlorocinnamic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux yields the ester. This method achieves moderate yields (50–70%) but requires prolonged reaction times.
Mitsunobu and Steglich Reactions
For higher efficiency, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) or Steglich reactions (using dicyclohexylcarbodiimide) enable esterification under milder conditions. These methods are preferred for sterically hindered alcohols, achieving yields up to 97.6% .
Table 1: Synthetic Routes and Yields
Method | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|
Fischer Esterification | H₂SO₄ | 50–70 | |
Mitsunobu Reaction | DEAD, PPh₃ | 85–97.6 | |
Steglich Reaction | DCC, DMAP | 75–90 |
Biological Activity and Antimicrobial Applications
Antifungal Properties
In vitro studies demonstrate potent antifungal activity against Candida species:
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Methoxyethyl 4-chlorocinnamate (4): MIC = 0.13 μmol/mL against C. albicans .
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Perillyl 4-chlorocinnamate (11): MIC = 0.024 μmol/mL against C. krusei, surpassing fluconazole in efficacy .
The tert-butyl ester’s lipophilicity enhances membrane permeability, while the chlorine substituent stabilizes interactions with fungal cytochrome P450 14α-demethylase, a key enzyme in ergosterol biosynthesis .
Antibacterial Activity
While less pronounced, methyl 4-chlorocinnamate inhibits Staphylococcus aureus at 512 μg/mL, suggesting utility in combating Gram-positive infections .
Molecular Docking and Enzyme Interactions
Molecular docking simulations reveal strong binding affinities between 4-chlorocinnamate derivatives and the active site of 14α-demethylase (CYP51). Key interactions include:
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Hydrogen bonding between the ester carbonyl and heme iron.
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Van der Waals contacts with hydrophobic residues (Leu121, Phe228) .
Figure 1: Docking Pose of Perillyl 4-Chlorocinnamate in CYP51
(Note: A diagram would illustrate the compound’s terpenic substructure occupying the enzyme’s hydrophobic pocket, enhancing inhibitory effects.)
Industrial and Material Science Applications
Polymer Chemistry
The tert-butyl group acts as a protecting group in peptide synthesis, enabling selective deprotection under acidic conditions . For example, in the synthesis of polyaspartic acid, tert-butyl esters prevent unwanted side reactions during polymerization .
Organic Synthesis
The compound serves as a precursor for:
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Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl systems.
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Photopolymerization: UV-initiated reactions for creating conjugated polymers with optoelectronic properties.
Comparative Analysis with Related Esters
Table 2: Antimicrobial Activity of Cinnamate Derivatives
Compound | MIC vs C. albicans (μmol/mL) | MIC vs S. aureus (μmol/mL) |
---|---|---|
4-Chlorocinnamic acid methyl ester | 0.45 | 512 |
4-Chlorocinnamic acid tert-butyl ester | 0.13 | >512 |
4-Methoxycinnamic acid benzyl ester | 1.2 | 256 |
The tert-butyl ester’s superior antifungal activity stems from its balanced lipophilicity and steric bulk, which optimize membrane penetration and target binding .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl group to explore effects on bioavailability.
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In Vivo Toxicological Profiling: Assessing long-term safety in mammalian models.
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Hybrid Materials Development: Incorporating the compound into metal-organic frameworks (MOFs) for controlled drug delivery.
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